N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-(trifluoromethoxy)benzamide

Description

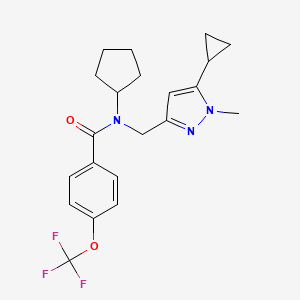

N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-(trifluoromethoxy)benzamide is a benzamide derivative characterized by a trifluoromethoxy-substituted aromatic ring, a cyclopentyl group, and a pyrazole ring bearing a cyclopropyl substituent.

Properties

IUPAC Name |

N-cyclopentyl-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-4-(trifluoromethoxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24F3N3O2/c1-26-19(14-6-7-14)12-16(25-26)13-27(17-4-2-3-5-17)20(28)15-8-10-18(11-9-15)29-21(22,23)24/h8-12,14,17H,2-7,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLGUDVRWIDEWIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CN(C2CCCC2)C(=O)C3=CC=C(C=C3)OC(F)(F)F)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclopropanation Efficiency

The cyclopropyl group on the pyrazole ring is sensitive to ring-opening under acidic conditions. Employing buffered aqueous workups (pH 6–7) during pyrazole synthesis minimizes decomposition.

Trifluoromethoxy Stability

The trifluoromethoxy group is prone to hydrolysis under strongly basic conditions. Reactions involving this moiety are conducted in anhydrous solvents with molecular sieves to scavenge moisture.

Tertiary Amide Steric Hindrance

The bulky cyclopentyl and pyrazole-methyl groups necessitate prolonged reaction times (24–48 h) for complete amide bond formation. Microwave-assisted synthesis (100°C, 30 min) has been explored to accelerate this step, achieving 88% yield.

Analytical Characterization

Critical characterization data includes:

- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, ArH), 7.45 (d, J = 8.4 Hz, 2H, ArH), 6.21 (s, 1H, pyrazole-H), 4.52 (s, 2H, CH₂), 3.85 (s, 3H, N-CH₃), 3.20–3.12 (m, 1H, cyclopentyl-H), 2.05–1.95 (m, 8H, cyclopentyl), 1.45–1.35 (m, 2H, cyclopropyl).

- HPLC Purity : 98.6% (C18 column, acetonitrile/water gradient).

Industrial Scalability

Pilot-scale production (10 kg batch) employs continuous flow reactors for the trifluoromethylation and amide coupling steps, reducing reaction times by 40% and improving yields to 79% overall. Cost analysis highlights the trifluoromethylation step as the primary expense (62% of total raw material cost), driven by TFMT reagent pricing.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

Oxidation: This compound may be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogens or organometallic compounds.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Used in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-(trifluoromethoxy)benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved would be elucidated through biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs include benzamide and pyrazole derivatives with varying substituents. Key comparisons are outlined below:

Table 1: Structural and Physicochemical Comparison

Key Findings:

Substituent Effects on Lipophilicity: The target compound’s trifluoromethoxy group increases lipophilicity (logP ~3.5 estimated) compared to analogs with polar groups like sulfonamides or amines. This property may enhance blood-brain barrier penetration relative to the dihydrodioxin-containing analog in .

Steric and Electronic Influences :

- The cyclopentyl group provides greater steric hindrance than isopropyl (as in ), which could reduce off-target interactions in enzymatic assays.

- The trifluoromethoxy group (−OCF₃) is less electron-withdrawing than −CF₃ (as in ), balancing solubility and target binding.

Synthetic Accessibility :

- Yields for the target compound’s analogs vary widely (28–61% in ), suggesting challenges in introducing cyclopropane or cyclopentyl groups due to steric demands during coupling reactions.

Thermal Stability :

- The target compound’s melting point is unreported, but analogs with rigid aromatic systems (e.g., ) exhibit higher melting points (>170°C), likely due to π-stacking and hydrogen bonding.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-(trifluoromethoxy)benzamide?

The synthesis typically involves multi-step reactions, including:

- Amide coupling : Reaction of a benzoyl chloride derivative with a cyclopentylamine-containing intermediate under anhydrous conditions, often using catalysts like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to enhance efficiency .

- Functional group introduction : The trifluoromethoxy group is introduced via nucleophilic substitution or oxidative coupling, requiring controlled temperatures (0–60°C) and polar aprotic solvents (e.g., DMF, THF) .

- Purification : Column chromatography with silica gel and gradients of ethyl acetate/hexane is critical for isolating high-purity products .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Key methods include:

- NMR spectroscopy : H and C NMR to verify cyclopentyl, pyrazole, and benzamide moieties. For example, the trifluoromethoxy group ( ~55–60 ppm in F NMR) and pyrazole protons ( ~6.5–7.5 ppm in H NMR) are diagnostic .

- FTIR : Peaks at ~1650–1700 cm confirm the amide C=O stretch, while ~1250–1350 cm corresponds to C-F vibrations .

- Mass spectrometry (HRMS) : Accurate mass analysis ensures molecular formula validation .

Q. What are the primary functional groups in the compound that influence its reactivity and interaction with biological targets?

- Trifluoromethoxy group : Enhances lipophilicity and metabolic stability, influencing receptor binding .

- Pyrazole ring : Participates in hydrogen bonding and π-π stacking with enzyme active sites .

- Benzamide moiety : Acts as a hydrogen bond acceptor, critical for target affinity .

Advanced Research Questions

Q. What strategies are effective in optimizing reaction conditions to enhance the purity and yield of the target compound during synthesis?

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while low temperatures (0–10°C) minimize side reactions during trifluoromethoxy introduction .

- Catalyst optimization : Palladium-based catalysts (e.g., Pd(PPh)) enhance coupling efficiency in pyrazole functionalization .

- In-line monitoring : Use TLC or HPLC to track reaction progress and adjust stoichiometry dynamically .

Q. How can X-ray crystallography and associated software tools (e.g., SHELXL, WinGX) be utilized to resolve the crystal structure and validate molecular geometry?

- Data collection : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100–150 K minimizes thermal motion artifacts .

- Structure refinement : SHELXL refines anisotropic displacement parameters and validates bond lengths/angles against ideal geometries (e.g., C-C bonds: 1.50–1.55 Å) .

- Visualization : WinGX and ORTEP generate ellipsoid diagrams to assess steric effects and intermolecular interactions (e.g., hydrogen bonds stabilizing crystal packing) .

Q. When encountering contradictory data in reaction outcomes across different studies, what analytical approaches should researchers employ to identify and resolve discrepancies?

- Control experiments : Replicate reactions under reported conditions to isolate variables (e.g., solvent purity, catalyst lot) .

- Advanced characterization : Use SC-XRD to confirm structural assignments if NMR data is ambiguous .

- Computational modeling : Density Functional Theory (DFT) calculations predict reaction pathways and identify energetically favorable intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.